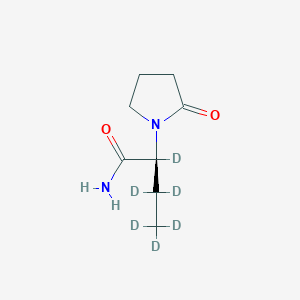
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6 is a deuterated analog of Levetiracetam, a widely used antiepileptic drug. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- typically involves the deuteration of Levetiracetam. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require specific catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds like Levetiracetam-D6 involves scaling up the synthetic routes while maintaining the purity and yield of the product. This may include the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and minimize the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Investigated for its potential to modulate biological pathways differently from its non-deuterated counterpart.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially leading to better therapeutic outcomes in epilepsy treatment.
Industry: Utilized in the development of new drug formulations with improved stability and efficacy.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- involves its interaction with specific molecular targets in the brain. It is believed to modulate synaptic neurotransmitter release by binding to synaptic vesicle protein 2A (SV2A). This interaction helps stabilize neuronal activity and prevent seizures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levetiracetam: The non-deuterated form of the compound, widely used as an antiepileptic drug.
Brivaracetam: A similar compound with a higher affinity for SV2A, used for epilepsy treatment.
Piracetam: Another pyrrolidone derivative with cognitive-enhancing properties.
Uniqueness
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- is unique due to its deuterated nature, which can lead to improved pharmacokinetic properties. This can result in longer-lasting effects, reduced dosing frequency, and potentially fewer side effects compared to its non-deuterated counterparts.
Propriétés
Numéro CAS |
1133229-29-4 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
(2S)-2,3,3,4,4,4-hexadeuterio-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3,2D2,6D |
Clé InChI |
HPHUVLMMVZITSG-QCIDAUEHSA-N |
SMILES isomérique |
[2H][C@@](C(=O)N)(C([2H])([2H])C([2H])([2H])[2H])N1CCCC1=O |
SMILES canonique |
CCC(C(=O)N)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)

![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
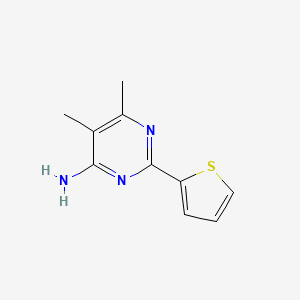
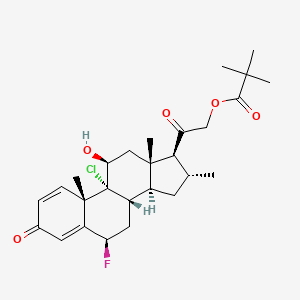

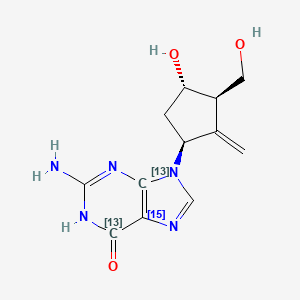
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
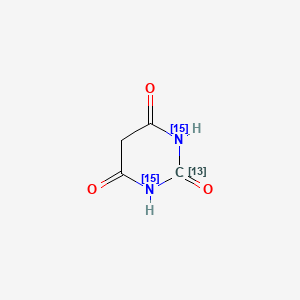
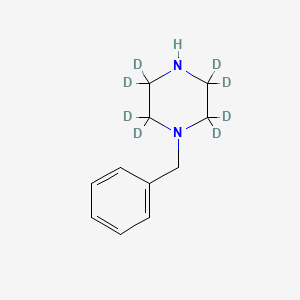
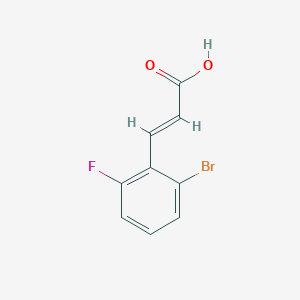
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
